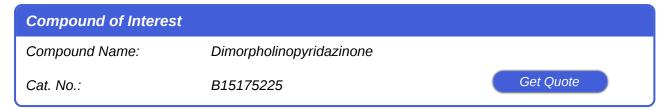


A Deep Dive into the Pharmacological Profile of Dimorpholinopyridazinone Compounds

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For Researchers, Scientists, and Drug Development Professionals

The **dimorpholinopyridazinone** scaffold has emerged as a versatile and privileged structure in medicinal chemistry, giving rise to a diverse range of pharmacologically active compounds. This technical guide provides a comprehensive overview of the pharmacological profiling of these compounds, with a focus on their primary molecular targets, including Phosphoinositide 3-Kinases (PI3Ks) and Phosphodiesterases (PDEs). This document details their mechanism of action, quantitative biological data, and the experimental methodologies employed in their characterization.

Dimorpholinopyridazinone Compounds as Phosphoinositide 3-Kinase (PI3K) Inhibitors

A significant class of **dimorpholinopyridazinone** derivatives has been identified as potent inhibitors of the PI3K signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Its dysregulation is a hallmark of many cancers and other diseases, making it a prime target for therapeutic intervention[1][2].

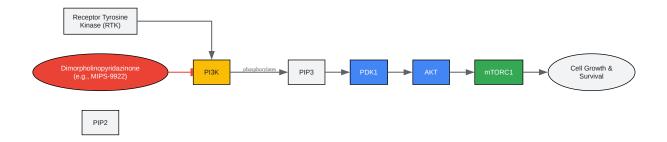
Mechanism of Action and Target Selectivity

Dimorpholinopyridazinone-based compounds have been developed as selective inhibitors of different PI3K isoforms. Notably, the compound MIPS-9922 has been characterized as a potent and selective inhibitor of PI3K β [3][4]. The selectivity of these compounds is often achieved



through specific interactions with non-conserved amino acid residues within the kinase domain of the PI3K isoforms[4][5]. For instance, the structural design of MIPS-9922, derived from the pan-PI3K inhibitor ZSTK474, incorporated modifications to the morpholine rings to achieve this selectivity[4][5].

The PI3K/AKT/mTOR signaling pathway is a key cascade downstream of receptor tyrosine kinases. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn regulate a multitude of cellular functions. By inhibiting PI3K, these compounds effectively block this signaling cascade, leading to a reduction in cancer cell survival and proliferation[1][6].



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PI3K/AKT/mTOR signaling pathway and the inhibitory action of **Dimorpholinopyridazinone** compounds.

Quantitative Data for PI3K Inhibitors

The inhibitory potency of **dimorpholinopyridazinone** compounds against PI3K isoforms is typically quantified by their half-maximal inhibitory concentration (IC50) values.

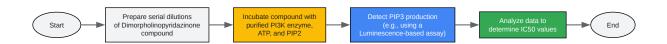


Compound	Target	IC50 (nM)	Selectivity	Reference
MIPS-9922	РІЗКβ	63	>30-fold vs PI3Kδ	[3]
ZSTK474 (prototype)	pan-Class I PI3K	-	Pan-inhibitor	[4]
BKM120	pan-Class I PI3K	α: 52, β: 166, γ: 262, δ: 116	Pan-inhibitor	[2]
CH5132799	pan-Class I PI3K	α: 14	Strong for PI3Kα	[2]

Experimental Protocols

1.3.1. In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the IC50 values of the compounds against purified PI3K isoforms.



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Workflow for an in vitro PI3K kinase inhibition assay.

Methodology:

- Compound Preparation: A series of dilutions of the test compound are prepared in a suitable buffer.
- Reaction Mixture: The reaction is initiated by mixing the purified PI3K enzyme, the test compound, a lipid substrate (PIP2), and ATP in a reaction buffer.
- Incubation: The reaction mixture is incubated at a controlled temperature to allow the enzymatic reaction to proceed.



- Detection: The amount of PIP3 produced is quantified. This can be done using various methods, such as luminescence-based assays where the remaining ATP is measured, or by detecting PIP3 directly using specific binding proteins.
- Data Analysis: The percentage of inhibition for each compound concentration is calculated,
 and the data is fitted to a dose-response curve to determine the IC50 value.

1.3.2. Platelet Aggregation Assay

Given the role of PI3K β in platelet activation, this assay is crucial for evaluating the functional effects of PI3K β inhibitors like MIPS-9922[3][4].

Methodology:

- Platelet Rich Plasma (PRP) Preparation: Whole blood is centrifuged to obtain PRP.
- Incubation: PRP is incubated with the test compound or vehicle control.
- Induction of Aggregation: An agonist such as ADP is added to induce platelet aggregation.
- Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample using an aggregometer.
- Data Analysis: The extent of inhibition of platelet aggregation by the compound is calculated relative to the control.

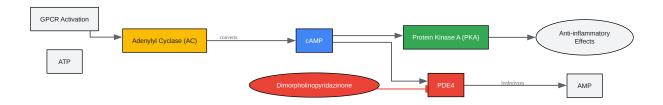
Dimorpholinopyridazinone Compounds as Phosphodiesterase (PDE) Inhibitors

Another prominent pharmacological profile of **dimorpholinopyridazinone** derivatives is their ability to inhibit phosphodiesterases (PDEs), particularly PDE4[7][8][9]. PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular levels and downstream signaling[10][11]. PDE4 is a cAMP-specific PDE and is a key regulator of inflammatory responses, making PDE4 inhibitors valuable for treating inflammatory diseases such as asthma and COPD[8][9].

Mechanism of Action



PDE4 inhibitors, including certain **dimorpholinopyridazinone** compounds, exert their anti-inflammatory effects by increasing intracellular levels of cAMP. They achieve this by blocking the catalytic site of the PDE4 enzyme, preventing the hydrolysis of cAMP to AMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets involved in inflammation, such as transcription factors and structural proteins. This ultimately leads to a reduction in the production of pro-inflammatory mediators.



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cAMP signaling pathway and the inhibitory action of **Dimorpholinopyridazinone** compounds on PDE4.

Quantitative Data for PDE Inhibitors

The inhibitory activity of **dimorpholinopyridazinone** compounds against PDEs is also determined by their IC50 values.

Compound Class	Target	IC50 Range (µM)	Biological Effect	Reference
Pyridazinone Derivatives	PDE4	Varies	Anti- inflammatory	[7][8]
Pyrazolo[3,4-d]pyridazines	PDE-V	0.14 - 1.4	Vasodilation	[10]

Experimental Protocols



2.3.1. In Vitro PDE Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by a specific PDE isoform.

Methodology:

- Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and a fluorescently labeled cAMP substrate are prepared.
- Reaction: The test compound is incubated with the PDE4 enzyme, followed by the addition
 of the cAMP substrate.
- Hydrolysis and Detection: The PDE4 enzyme hydrolyzes the cAMP substrate. The reaction
 is then stopped, and a binding agent that specifically binds to the unhydrolyzed substrate is
 added. The amount of hydrolyzed substrate is determined by measuring the change in
 fluorescence polarization.
- Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

2.3.2. In Vivo Anti-inflammatory Models

Animal models of inflammation are used to assess the in vivo efficacy of PDE4 inhibitors.

Methodology (e.g., Carrageenan-induced Paw Edema):

- Animal Dosing: Animals (e.g., rats or mice) are orally or intraperitoneally dosed with the test compound or vehicle control.
- Induction of Inflammation: A pro-inflammatory agent (e.g., carrageenan) is injected into the paw of the animal.
- Measurement of Edema: The volume of the paw is measured at various time points after the injection using a plethysmometer.
- Data Analysis: The percentage of inhibition of paw edema by the test compound is calculated by comparing the paw volume in the treated group to the control group.



Other Pharmacological Targets

While PI3K and PDE are the most prominent targets for **dimorpholinopyridazinone** compounds, research has also explored their activity against other targets.

β-1,3-Glucan Synthase Inhibitors

Certain pyridazinone derivatives have been investigated as inhibitors of β -1,3-glucan synthase, an essential enzyme for fungal cell wall synthesis[12]. This makes them potential candidates for the development of novel antifungal agents. A structure-activity relationship study of a series of pyridazinones led to the identification of compounds with significant efficacy in a mouse model of Candida glabrata infection[12].

Conclusion

The **dimorpholinopyridazinone** core is a versatile chemical scaffold that has yielded potent and selective inhibitors for multiple important drug targets. The pharmacological profiling of these compounds has revealed their potential as anti-cancer, anti-inflammatory, and anti-fungal agents. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in these therapeutic areas. Further exploration of the structure-activity relationships of this compound class is likely to lead to the discovery of new and improved therapeutic agents.

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